molecular formula C21H15FN6O4S B14990892 1-(4-fluorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

1-(4-fluorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B14990892
M. Wt: 466.4 g/mol
InChI Key: UHHHIAKKHCNFLB-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrimidinylsulfamoyl group, and a dihydropyridazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps:

    Formation of the Dihydropyridazine Core: The dihydropyridazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Pyrimidinylsulfamoyl Group: This step involves the coupling of a pyrimidinylsulfamoyl chloride with the dihydropyridazine intermediate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the modification of its functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-fluorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a tool to study various biological processes and pathways, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide
  • 1-(4-bromophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

Uniqueness

1-(4-fluorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chlorinated or brominated analogs

Properties

Molecular Formula

C21H15FN6O4S

Molecular Weight

466.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyridazine-3-carboxamide

InChI

InChI=1S/C21H15FN6O4S/c22-14-2-6-16(7-3-14)28-13-10-18(29)19(26-28)20(30)25-15-4-8-17(9-5-15)33(31,32)27-21-23-11-1-12-24-21/h1-13H,(H,25,30)(H,23,24,27)

InChI Key

UHHHIAKKHCNFLB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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